molecular formula C13H15NO4 B1396501 tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate CAS No. 1206970-38-8

tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B1396501
CAS No.: 1206970-38-8
M. Wt: 249.26 g/mol
InChI Key: ALDOHFCTUFQJKY-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate is a chemical compound with the molecular formula C14H17NO4. It is a member of the oxazine family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a benzo-oxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazine derivatives.

    Reduction: Reduction reactions can convert the oxazine ring into other functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine-quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate: Lacks the keto group at the 3-position.

    tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-7-carboxylate: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group and the keto group at the 3-position are key differentiators that influence its properties and applications.

Properties

IUPAC Name

tert-butyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)8-4-5-9-10(6-8)17-7-11(15)14-9/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDOHFCTUFQJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159137
Record name 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-38-8
Record name 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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